ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate
Overview
Description
Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate is a chemical compound with the molecular formula C12H20N2O3 . It is an important intermediate in the synthesis of various pharmaceuticals .
Synthesis Analysis
A novel method for the synthesis of ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate has been reported . The compound was synthesized from starting materials ethyl oxalate and ethyl chloroacetate in three steps .Molecular Structure Analysis
The molecular structure of ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate is complex, with a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The presence of a positive charge on either of two nitrogen atoms shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole, the core structure of ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate has a molecular weight of 240.3 . It has a predicted density of 1.131±0.06 g/cm3 . The melting point is between 98-100°C, and the predicted boiling point is 456.2±35.0 °C . The flash point is 229.723°C .Future Directions
Imidazole derivatives, such as ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate, have a broad range of chemical and biological properties, making them valuable in the development of new drugs . Future research may focus on exploring these properties further and developing novel synthetic routes for imidazole and their derived products .
properties
IUPAC Name |
ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-3-5-6-11-7(8(10)12-6)9(13)14-4-2/h3-5,10H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYZXVPRXLUXSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1)C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602316 | |
Record name | Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate | |
CAS RN |
164535-24-4 | |
Record name | Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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